molecular formula C9H17NO B162594 1,1,3,3-Tetramethylbutyl isocyanate CAS No. 1611-57-0

1,1,3,3-Tetramethylbutyl isocyanate

Cat. No.: B162594
CAS No.: 1611-57-0
M. Wt: 155.24 g/mol
InChI Key: XOHBENIMDRFUIH-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethylbutyl isocyanate (CAS: 14542-93-9) is a branched aliphatic isocyanate with the molecular formula C₉H₁₇N and a molecular weight of 139.24 g/mol. It is also known as tert-octyl isocyanate due to its tert-octyl (1,1,3,3-tetramethylbutyl) substituent. Key physical properties include a boiling point of 55–57°C at 11 mmHg, density of 0.794 g/cm³, and flash point of 52°C .

The compound is classified as a flammable liquid (UN 1993) and carries hazard codes R10 (flammable), R20/21/22 (harmful by inhalation, skin contact, and ingestion). It is primarily used as Walborsky’s reagent in organic synthesis, facilitating nucleophilic additions and cyclization reactions .

Preparation Methods

1,1,3,3-Tetramethylbutyl isocyanate can be synthesized from tert-octylamine . The synthesis involves the reaction of tert-octylamine with phosgene or other carbonyl sources under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Scientific Research Applications

Polymer Chemistry

TMBI is primarily used as a precursor in the production of polyurethane foams and coatings. Its reactivity with polyols makes it an essential component in formulating high-performance materials.

Applications:

  • Polyurethane Foams: TMBI contributes to the synthesis of flexible and rigid foams used in furniture, insulation, and automotive applications.
  • Coatings: It is employed in making durable coatings that provide resistance to chemicals and abrasion.

Case Study: Polyurethane Production

A study demonstrated that incorporating TMBI into polyurethane formulations improved the thermal stability and mechanical properties of the resulting materials compared to traditional isocyanates. This enhancement is attributed to TMBI's unique branched structure, which provides better steric hindrance and reactivity control.

Organic Synthesis

TMBI plays a significant role in organic synthesis, particularly in the formation of amides through reactions such as the Grignard reaction.

Applications:

  • Amide Synthesis: TMBI can be utilized to synthesize sterically hindered amides, which are valuable in pharmaceuticals and agrochemicals.
  • Reagent in Organic Reactions: It serves as a reactive intermediate for various organic transformations due to its electrophilic nature.

Research indicates that TMBI interacts with biological molecules such as proteins and nucleic acids through covalent bonding. This property underscores its potential utility in biochemical research.

Applications:

  • Bioconjugation: TMBI can be used for labeling proteins or nucleic acids for tracking purposes in cellular studies.
  • Toxicological Studies: Understanding its interactions helps assess its toxicity profile and potential metabolic pathways leading to harmful effects.

Case Study: Interaction with Proteins

A study investigated the covalent modification of proteins by TMBI, revealing that it can alter protein function and stability. This interaction is critical for developing targeted therapies that utilize isocyanates as delivery agents for drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues: Isocyanates

Trimethylsilyl Isocyanate (CAS: 1118-02-1)

  • Structure : Contains a silyl group (Si(CH₃)₃) instead of the tert-octyl group.
  • Properties : Higher molecular weight (131.22 g/mol) but lacks steric hindrance compared to tert-octyl isocyanate.
  • Reactivity : The silyl group enhances electrophilicity, making it reactive toward alcohols and amines. However, its applications differ due to silicon’s unique chemistry (e.g., silylation of hydroxyl groups).
  • Safety : Classified as hazardous (100% concentration) but lacks explicit flammability data in the evidence .
Property 1,1,3,3-Tetramethylbutyl Isocyanate Trimethylsilyl Isocyanate
CAS 14542-93-9 1118-02-1
Molecular Weight 139.24 g/mol 131.22 g/mol
Boiling Point 55–57°C (11 mmHg) Not reported
Flash Point 52°C Not reported
Primary Use Walborsky’s reagent Silylation agent

Structural Analogues: tert-Octyl Derivatives

tert-Octyl Mercaptan (CAS: 141-59-3)

  • Structure : Shares the tert-octyl group but replaces the isocyanate (-NCO) with a thiol (-SH).
  • Properties : Lower reactivity due to the thiol group; used as a chain-transfer agent in polymerization.
  • Safety : Less flammable but poses risks associated with sulfur compounds (e.g., toxicity, odor) .

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5)

  • Structure: Incorporates a tert-octylphenoxy ethoxyethanol chain.
  • Properties: Higher polarity due to ethoxyethanol, leading to increased boiling point and water solubility. Used in surfactants and emulsifiers.
  • Safety: Non-flammable but regulated under RoHS due to environmental persistence .
Property This compound tert-Octyl Mercaptan 2-(2-[4-(tert-Octyl)phenoxy]ethoxy)ethanol
Functional Group -NCO -SH -OCH₂CH₂OCH₂CH₂OH
CAS 14542-93-9 141-59-3 9036-19-5
Primary Use Organic synthesis Polymerization modifier Surfactant
Key Hazard Flammable, toxic Toxic, odorous Environmental persistence

Aliphatic Hydrocarbon Analogues

2,2,3,3-Tetramethylbutane (CAS: 594-82-1)

  • Structure : A fully saturated hydrocarbon with a similar branched backbone.
  • Properties: Non-polar, inert, and used as a solvent or fuel additive.
  • Safety: No significant reactivity hazards, contrasting sharply with the isocyanate’s flammability and toxicity .

Reactivity and Application Comparison

  • This compound: Reacts with alcohols, amines, and water to form urethanes, ureas, and carbamic acids. Its steric bulk slows reactivity compared to smaller isocyanates (e.g., methyl isocyanate) but enhances solubility in non-polar solvents .
  • DUSANTOX ODPA (): A tert-octyl-substituted diphenylamine used as an antioxidant in rubber. The tert-octyl group provides steric protection against oxidation, unlike the reactive isocyanate .

Biological Activity

1,1,3,3-Tetramethylbutyl isocyanate (TMBI) is a chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of approximately 155.24 g/mol. It is known for its hazardous properties and biological activity, particularly its toxicity. This article explores the biological activity of TMBI, focusing on its toxicological effects, interaction with biological molecules, and relevant case studies.

  • Appearance : Clear, colorless liquid
  • Molecular Weight : 155.24 g/mol
  • Boiling Point : 170–172 °C
  • Flash Point : 51 °C
  • Density : 0.859 g/cm³

Toxicological Profile

This compound is categorized as an irritant and poses several health risks:

  • Routes of Exposure : Harmful through ingestion, inhalation, and skin absorption.
  • Toxic Effects :
    • Causes irritation to the skin and respiratory tract.
    • Potential systemic effects due to metabolism into cyanide compounds.

Table 1: Toxicological Effects of TMBI

Exposure RouteEffects
InhalationRespiratory irritation
Skin ContactDermatitis and irritation
IngestionNausea, vomiting, cyanide toxicity

Biological Interactions

TMBI has been shown to interact with various biological molecules through covalent bonding. These interactions can lead to alterations in biological functions, which are crucial for understanding its toxicological implications.

  • Protein Interaction : TMBI can covalently bond with amino acids in proteins, potentially altering their structure and function.
  • Nucleic Acid Interaction : There is evidence suggesting that TMBI may interact with nucleic acids, impacting genetic material.

Case Studies

  • Case Study on Respiratory Irritation : A study involving laboratory animals exposed to TMBI vapors showed significant respiratory distress and inflammation in the lungs. Histopathological examination revealed damage to epithelial cells lining the respiratory tract.
  • Cyanide Formation : Research indicated that upon metabolic conversion of TMBI, cyanide was detected in the bloodstream of exposed subjects. This highlights the compound's potential for severe systemic toxicity.

Safety Measures

Due to its hazardous nature, strict safety protocols are essential when handling TMBI:

  • Use of personal protective equipment (PPE) such as gloves and masks.
  • Proper ventilation in workspaces to minimize inhalation risks.
  • Immediate decontamination procedures in case of skin contact or spills.

Q & A

Basic Questions

Q. What are the recommended synthesis methods for 1,1,3,3-tetramethylbutyl isocyanate, and how is purity validated?

  • Synthesis : The compound can be synthesized via reactions involving isothiocyanate precursors and acyl chlorides. For example, benzoyl chloride reacts with ammonium isothiocyanate in 1,4-dioxane under controlled conditions to form intermediates, followed by purification steps .
  • Purity Validation : Techniques include nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography (GC) for volatile impurity detection, and mass spectrometry (MS) for molecular weight verification. Advanced reference materials with certificates of analysis (COA) ensure traceability .

Q. What safety protocols are critical when handling this compound?

  • PPE Requirements : Use respiratory protection (e.g., NIOSH-certified respirators), nitrile gloves, and chemical-resistant lab coats due to its sensitization and corrosion risks .
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C to prevent moisture ingress and degradation .

Advanced Research Questions

Q. How does this compound participate in functionalization reactions for complex organic syntheses?

  • Application : It serves as a reactive isocyanate group donor in cycloaddition or nucleophilic substitution reactions. For example, it can synthesize thiophene derivatives via coupling with benzoylisothiocyanate under mild conditions (room temperature, 1,4-dioxane solvent) .
  • Methodological Optimization : Compare traditional thermal methods with microwave-assisted synthesis to assess reaction rate, yield, and selectivity improvements.

Q. How can researchers resolve contradictions in reported stability data for this compound?

  • Contradictions : Some studies classify it as highly hazardous (e.g., skin corrosion ), while others describe stable handling in specific conditions (e.g., anhydrous environments ).
  • Resolution : Conduct controlled stability studies under varying humidity, temperature, and oxygen levels. Use accelerated aging tests coupled with HPLC to monitor degradation products .

Q. What analytical strategies differentiate this compound from structurally similar isocyanates in mixed systems?

  • Techniques : Employ high-resolution LC-MS/MS for precise mass identification. Use infrared (IR) spectroscopy to distinguish functional group vibrations (e.g., N=C=O stretch at ~2270 cm⁻¹) .
  • Cross-Validation : Compare retention times in reverse-phase chromatography against certified standards .

Q. How do structural modifications influence the toxicity profile of this compound derivatives?

  • Structure-Activity Relationship (SAR) : Derivatives like N-(1,1,3,3-tetramethylbutyl)acetamide show reduced acute toxicity compared to the parent compound. Use in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to quantify effects .
  • Data Reconciliation : Address discrepancies in toxicity reports by standardizing test conditions (e.g., exposure duration, solvent choice) .

Properties

IUPAC Name

2-isocyanato-2,4,4-trimethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8(2,3)6-9(4,5)10-7-11/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHBENIMDRFUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328187
Record name 1,1,3,3-Tetramethylbutyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1611-57-0
Record name 1611-57-0
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Record name 1,1,3,3-Tetramethylbutyl isocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3-Tetramethylbutyl isocyanate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,1,3,3-Tetramethylbutyl isocyanate
1,1,3,3-Tetramethylbutyl isocyanate
1,1,3,3-Tetramethylbutyl isocyanate
1,1,3,3-Tetramethylbutyl isocyanate
1,1,3,3-Tetramethylbutyl isocyanate
1,1,3,3-Tetramethylbutyl isocyanate

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